Bendamustine-d4 (hydrochloride)
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Overview
Description
Bendamustine-d4 (hydrochloride) is a deuterated form of bendamustine hydrochloride, an alkylating agent used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma . The deuterated version is often used as an internal standard in mass spectrometry for the quantification of bendamustine due to its similar chemical properties but distinct mass .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bendamustine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the bendamustine molecule. This can be achieved through a series of chemical reactions starting from the appropriate deuterated precursors. The process typically involves:
Alkylation: The introduction of deuterium atoms into the molecule.
Cyclization: Formation of the benzimidazole ring.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods: Industrial production of bendamustine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Bendamustine-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, it forms covalent bonds with DNA.
Hydrolysis: Breakdown into inactive metabolites.
Oxidation and Reduction: Minor pathways involving cytochrome P450 enzymes.
Common Reagents and Conditions:
Alkylation: Requires electrophilic alkyl groups.
Hydrolysis: Occurs in aqueous environments.
Oxidation and Reduction: Involves enzymes like cytochrome P450.
Major Products Formed:
DNA Crosslinks: Resulting from alkylation.
Inactive Metabolites: Formed through hydrolysis and oxidation.
Scientific Research Applications
Bendamustine-d4 (hydrochloride) is widely used in scientific research due to its stability and distinct mass, making it an ideal internal standard for mass spectrometry. Its applications include:
Chemistry: Used in analytical chemistry for the quantification of bendamustine.
Biology: Studied for its effects on DNA and cellular processes.
Medicine: Research on its pharmacokinetics and pharmacodynamics.
Mechanism of Action
Bendamustine-d4 (hydrochloride) exerts its effects primarily through alkylation, leading to DNA crosslinking and subsequent cell death. It targets both actively dividing and quiescent cells, making it effective against various cancer types. The molecular pathways involved include:
DNA Damage Response: Activation of repair mechanisms.
Apoptosis: Induction of programmed cell death.
Cell Cycle Arrest: Inhibition of cell division
Comparison with Similar Compounds
Bendamustine-d4 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry. Similar compounds include:
Bendamustine Hydrochloride: The non-deuterated form used in clinical settings.
Cyclophosphamide: Another alkylating agent with a different mechanism.
Chlorambucil: Similar alkylating properties but different clinical applications
Biological Activity
Bendamustine-d4 (hydrochloride) is a deuterated analog of bendamustine, a chemotherapeutic agent primarily used in the treatment of hematologic malignancies such as non-Hodgkin lymphoma (NHL) and multiple myeloma (MM). This article explores the biological activity of bendamustine-d4, focusing on its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profiles.
Chemical Structure and Properties
Bendamustine is characterized by its unique structure, which combines features of both alkylating agents and antimetabolites. Its chemical formula is C16H21Cl2N3O2⋅HCl, and it exhibits bifunctionality through its DNA alkylating properties and purine analog characteristics . The incorporation of deuterium in bendamustine-d4 alters its metabolic pathways and potentially enhances its pharmacological profile.
Bendamustine exerts its cytotoxic effects primarily through:
- DNA Alkylation : The mechlorethamine moiety of bendamustine forms covalent bonds with DNA, leading to cross-linking and subsequent DNA damage. This action triggers cellular apoptosis.
- Inhibition of Mitosis : Bendamustine disrupts mitotic checkpoints, promoting mitotic catastrophe by inhibiting key mitosis-related proteins such as Polo-like kinase 1 and Aurora kinase A .
- Induction of Apoptosis : The drug activates both the mitochondrial apoptosis pathway and caspase-dependent apoptosis in various cancer cell lines, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
Pharmacokinetics
Bendamustine-d4 undergoes similar metabolic processes as its non-deuterated counterpart. It is primarily metabolized via hydrolysis to less active metabolites (monohydroxy-bendamustine and dihydroxy-bendamustine) and through cytochrome P450 pathways to active metabolites like γ-hydroxybendamustine .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
C_max | Varies by dosage |
T_max | ~35 minutes |
Half-life | Approximately 30 hours |
Bioavailability | Moderate |
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of bendamustine in treating various hematologic malignancies. For instance:
- In a phase I study, bendamustine showed a 93.1% overall response rate in patients with indolent B-cell non-Hodgkin lymphoma (iNHL) when administered at a dose of 90 mg/m² .
- A combination therapy involving bendamustine and rituximab resulted in a 70% response rate in NHL patients .
Case Study: Bendamustine in Multiple Myeloma
A retrospective analysis involving nine patients with renal impairment indicated that bendamustine could be safely administered at a dose of 120 mg on day 1 without compromising efficacy. Patients exhibited significant improvements in overall survival rates compared to standard treatments .
Safety Profile
Bendamustine's safety profile is generally favorable, with the most common adverse events being myelosuppression (e.g., thrombocytopenia and lymphocytopenia). Non-hematologic toxicities are infrequent and typically mild .
Common Adverse Events
Adverse Event | Incidence (%) |
---|---|
Lymphocyte Count Decrease | 86.7 |
Thrombocytopenia | Dose-dependent |
Febrile Neutropenia | Observed occasionally |
Properties
Molecular Formula |
C16H22Cl3N3O2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,9D2; |
InChI Key |
ZHSKUOZOLHMKEA-NLSMDPAKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C.Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl |
Origin of Product |
United States |
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